molecular formula C9H16O4 B12650707 (2,2-Dimethylpropyl) hydrogen succinate CAS No. 80166-56-9

(2,2-Dimethylpropyl) hydrogen succinate

Cat. No.: B12650707
CAS No.: 80166-56-9
M. Wt: 188.22 g/mol
InChI Key: CSYGSMPRMSYYJY-UHFFFAOYSA-N
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Description

(2,2-Dimethylpropyl) hydrogen succinate is an organic compound with the molecular formula C9H16O4 It is an ester derivative of succinic acid, where one of the hydrogen atoms of the carboxyl group is replaced by a 2,2-dimethylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethylpropyl) hydrogen succinate typically involves the esterification of succinic acid with 2,2-dimethylpropanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

Succinic Acid+2,2-DimethylpropanolAcid Catalyst(2,2-Dimethylpropyl) Hydrogen Succinate+Water\text{Succinic Acid} + \text{2,2-Dimethylpropanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Succinic Acid+2,2-DimethylpropanolAcid Catalyst​(2,2-Dimethylpropyl) Hydrogen Succinate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards the formation of the ester.

Chemical Reactions Analysis

Types of Reactions: (2,2-Dimethylpropyl) hydrogen succinate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield succinic acid and 2,2-dimethylpropanol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Hydrolysis: Succinic acid and 2,2-dimethylpropanol.

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

Scientific Research Applications

(2,2-Dimethylpropyl) hydrogen succinate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a substrate in enzymatic reactions.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of (2,2-Dimethylpropyl) hydrogen succinate depends on its specific application. In biochemical pathways, it may act as a substrate for enzymes, participating in esterification or hydrolysis reactions. The molecular targets and pathways involved can vary, but typically involve interactions with enzymes or receptors that recognize the ester functional group.

Comparison with Similar Compounds

  • Methyl hydrogen succinate
  • Ethyl hydrogen succinate
  • Propyl hydrogen succinate

Comparison: (2,2-Dimethylpropyl) hydrogen succinate is unique due to the presence of the bulky 2,2-dimethylpropyl group, which can influence its reactivity and interactions with other molecules. This structural feature can affect the compound’s solubility, boiling point, and overall stability compared to its simpler counterparts like methyl or ethyl hydrogen succinate.

Properties

CAS No.

80166-56-9

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

4-(2,2-dimethylpropoxy)-4-oxobutanoic acid

InChI

InChI=1S/C9H16O4/c1-9(2,3)6-13-8(12)5-4-7(10)11/h4-6H2,1-3H3,(H,10,11)

InChI Key

CSYGSMPRMSYYJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC(=O)CCC(=O)O

Origin of Product

United States

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